molecular formula C11H17BrN2O3 B1652799 (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide CAS No. 1609400-13-6

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide

Cat. No.: B1652799
CAS No.: 1609400-13-6
M. Wt: 305.17
InChI Key: NXNYDSJYUWLWRK-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide is a chemical compound with the molecular formula C11H16N2O3·HBr. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxy group, a nitrobenzyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide typically involves the reaction of 2-methoxy-1-methylethylamine with 4-nitrobenzyl bromide in the presence of a suitable solvent and base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various nitro and amine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The presence of the methoxy and nitro groups allows the compound to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-1-methylethyl)(4-nitrophenyl)amine hydrobromide
  • (2-Methoxy-1-methylethyl)(4-aminobenzyl)amine hydrobromide
  • (2-Methoxy-1-methylethyl)(4-chlorobenzyl)amine hydrobromide

Uniqueness

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-methoxy-N-[(4-nitrophenyl)methyl]propan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.BrH/c1-9(8-16-2)12-7-10-3-5-11(6-4-10)13(14)15;/h3-6,9,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNYDSJYUWLWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-13-6
Record name Benzenemethanamine, N-(2-methoxy-1-methylethyl)-4-nitro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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